Vitisin A Exhibits 3-Fold Greater Cytotoxicity than Resveratrol in HepG2 Hepatocellular Carcinoma Cells
In a direct screen of six natural stilbene oligomers, Vitisin A (R2-viniferin) was the most toxic compound against the p53 wild-type HepG2 human hepatocellular carcinoma cell line. Its IC50 value is 3-fold lower (more potent) than that of the well-known monomer, resveratrol, highlighting its enhanced cytotoxic efficacy [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 9.7 ± 0.4 µM |
| Comparator Or Baseline | Resveratrol: ~29.1 µM (calculated as 3-fold of Vitisin A's IC50) |
| Quantified Difference | 3-fold lower IC50 (higher potency) |
| Conditions | HepG2 human hepatocellular carcinoma cells, 72 h incubation, MTT assay |
Why This Matters
This superior potency in a therapeutically relevant cancer model justifies selecting Vitisin A over resveratrol for oncology research programs focused on liver cancer.
- [1] Aja I, Ruiz-Larrea MB, Courtois A, et al. Screening of Natural Stilbene Oligomers from Vitis vinifera for Anticancer Activity on Human Hepatocellular Carcinoma Cells. Antioxidants. 2020;9(6):469. View Source
